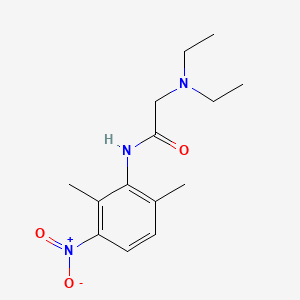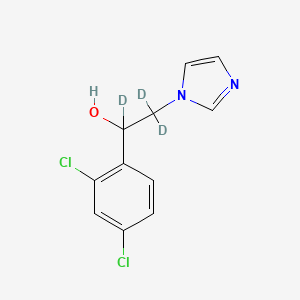![molecular formula C4H10N4O3S2 B587478 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 CAS No. 1794941-90-4](/img/new.no-structure.jpg)
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is a deuterated analogue of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This compound is primarily used in proteomics research and is known for its stable isotope labeling, which makes it valuable in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Direct Synthesis: This involves the use of deuterated starting materials to construct the desired compound through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product
Análisis De Reacciones Químicas
Types of Reactions
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: The guanidino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted guanidino compounds .
Aplicaciones Científicas De Investigación
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with the labeled compound .
Comparación Con Compuestos Similares
Similar Compounds
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid: The non-deuterated analogue.
Mesna: A related compound used as a protective agent against chemotherapy-induced toxicity.
Uniqueness
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement and tracing are crucial .
Propiedades
Número CAS |
1794941-90-4 |
|---|---|
Fórmula molecular |
C4H10N4O3S2 |
Peso molecular |
230.293 |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)/i1D2,2D2 |
Clave InChI |
MFFQNMFIVBUMBX-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)

